5,5-Dimethyl-1,3,2-dioxathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1,3,2-dioxathiane is an organic compound with the molecular formula C5H10O4S It is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5-Dimethyl-1,3,2-dioxathiane can be synthesized through the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride in dichloromethane. The reaction is typically carried out at a temperature of 40°C for three hours . Another method involves the oxidation of this compound-2-oxide using sodium hypochlorite and ruthenium trichloride as a catalyst in a mixture of dichloromethane and water .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-1,3,2-dioxathiane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite and ruthenium trichloride are commonly used for the oxidation of this compound-2-oxide.
Substitution: The compound can undergo substitution reactions with nucleophiles in the presence of appropriate catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound-2-oxide yields this compound 2,2-dioxide .
Scientific Research Applications
5,5-Dimethyl-1,3,2-dioxathiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-1,3,2-dioxathiane exerts its effects involves interactions with specific molecular targets and pathways
Comparison with Similar Compounds
- 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide
- 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide
Comparison: this compound is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms This gives it distinct chemical properties compared to other similar compounds
Properties
CAS No. |
22484-46-4 |
---|---|
Molecular Formula |
C5H10O2S |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
5,5-dimethyl-1,3,2-dioxathiane |
InChI |
InChI=1S/C5H10O2S/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |
InChI Key |
NOAFUPWSVZTSSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COSOC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.